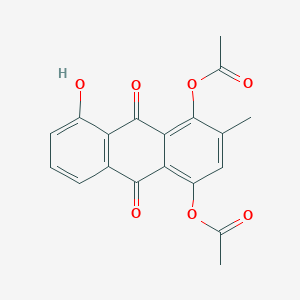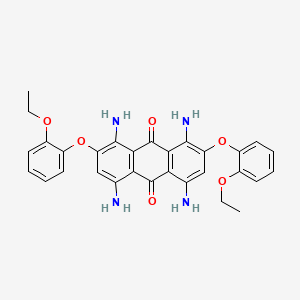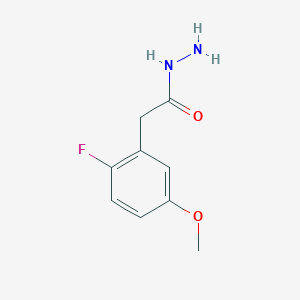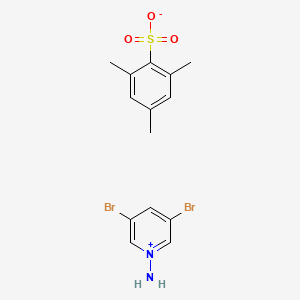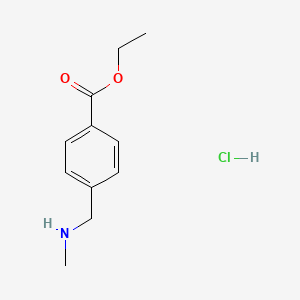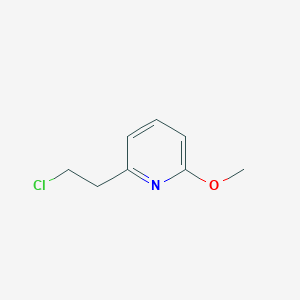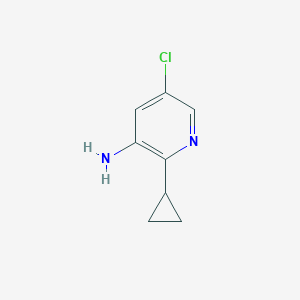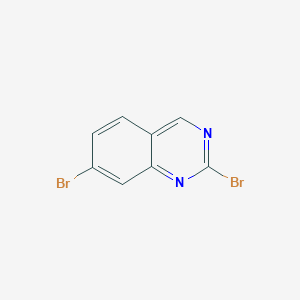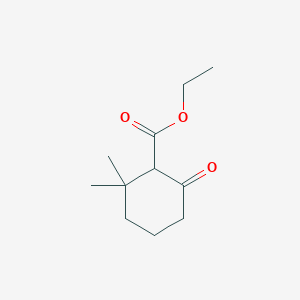![molecular formula C22H17NO4 B13124001 1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 71335-86-9](/img/structure/B13124001.png)
1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes a hydroxy group, an amino group, and an anthracene backbone. It is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using fixed-bed oxidation methods. For example, anthracene can be oxidized in the presence of vanadium pentoxide catalysts at high temperatures to produce the desired anthracene derivatives . This method ensures high yield and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: It can be reduced to form hydroquinones, which have applications in dye synthesis.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted anthracene derivatives, each with unique properties and applications .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties
Wirkmechanismus
The mechanism of action of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: Known for its use in dye synthesis and as a precursor in the production of hydrogen peroxide.
Mitoxantrone impurity A: Used as a reference standard in pharmaceutical research.
9-(4-Phenyl)anthracene: Studied for its photophysical properties and applications in OLEDs
Uniqueness
1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
71335-86-9 |
|---|---|
Molekularformel |
C22H17NO4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H17NO4/c24-12-11-13-5-7-14(8-6-13)23-17-9-10-18(25)20-19(17)21(26)15-3-1-2-4-16(15)22(20)27/h1-10,23-25H,11-12H2 |
InChI-Schlüssel |
HEIUNTCQZMXSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-Nitro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13123946.png)


